3-(3,4-Difluorophenyl)bicyclo[1.1.1]pentan-1-amine
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Overview
Description
3-(3,4-Difluorophenyl)bicyclo[1.1.1]pentan-1-amine is a compound that belongs to the class of bicyclo[1.1.1]pentane derivatives. These compounds are known for their unique three-dimensional structure, which imparts significant rigidity and stability. The presence of the difluorophenyl group further enhances the compound’s chemical properties, making it a valuable candidate for various applications in medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Difluorophenyl)bicyclo[1.1.1]pentan-1-amine typically involves the functionalization of the bicyclo[1.1.1]pentane core. One common method is the carbene insertion into the central bond of bicyclo[1.1.0]butane, followed by nucleophilic or radical addition across the central bond of [1.1.1]propellane . The reaction conditions often require the use of anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes such as the decarboxylative fluorination of bicyclo[1.1.1]pentane-1,3-dicarboxylic acid to introduce the difluorophenyl group. This method is advantageous due to its efficiency and the availability of starting materials .
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Difluorophenyl)bicyclo[1.1.1]pentan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The difluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions to achieve desired substitutions.
Major Products Formed
The major products formed from these reactions include various substituted bicyclo[1.1.1]pentane derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
3-(3,4-Difluorophenyl)bicyclo[1.1.1]pentan-1-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioisostere in drug design, replacing phenyl rings to improve pharmacokinetic properties.
Medicine: Explored for its potential in developing new therapeutic agents, particularly in oncology and anti-inflammatory drugs
Industry: Utilized in the development of advanced materials, including liquid crystals and molecular rods.
Mechanism of Action
The mechanism of action of 3-(3,4-Difluorophenyl)bicyclo[1.1.1]pentan-1-amine involves its interaction with specific molecular targets. The compound’s rigid structure allows it to fit into binding sites of enzymes or receptors, modulating their activity. The difluorophenyl group enhances binding affinity and selectivity, making it a potent modulator of biological pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-(3,5-Difluorophenyl)bicyclo[1.1.1]pentan-1-amine
- 3-(3,4-Difluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid
Uniqueness
3-(3,4-Difluorophenyl)bicyclo[1.1.1]pentan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the difluorophenyl group enhances its stability and reactivity, making it a valuable compound for various applications .
Properties
IUPAC Name |
3-(3,4-difluorophenyl)bicyclo[1.1.1]pentan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F2N/c12-8-2-1-7(3-9(8)13)10-4-11(14,5-10)6-10/h1-3H,4-6,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZGQPUMAEWLFKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)N)C3=CC(=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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